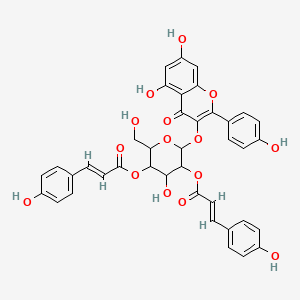
2'',4''-Bis-O-(4-hydroxycinnamoyl)astragalin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2'', 4''-Bis-O-(4-hydroxycinnamoyl)astragalin, also known as KDCG or kaempferol-2, 4-dicoumaroyl-3-O-glucoside, belongs to the class of organic compounds known as flavonoid-3-o-glycosides. These are phenolic compounds containing a flavonoid moiety which is O-glycosidically linked to carbohydrate moiety at the C3-position. 2'', 4''-Bis-O-(4-hydroxycinnamoyl)astragalin is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2'', 4''-bis-O-(4-hydroxycinnamoyl)astragalin is primarily located in the membrane (predicted from logP). Outside of the human body, 2'', 4''-bis-O-(4-hydroxycinnamoyl)astragalin can be found in coffee and coffee products and fats and oils. This makes 2'', 4''-bis-O-(4-hydroxycinnamoyl)astragalin a potential biomarker for the consumption of these food products.
Aplicaciones Científicas De Investigación
Flavonoid Derivatives and Structural Analysis
Research has identified various flavonoid derivatives, including 6''-(4-hydroxycinnamoyl)-astragalin, from Geum rivale L., which have been elucidated using high-resolution mass spectrometry and NMR experiments. These compounds, including astragalin derivatives, are crucial for understanding the chemical diversity and potential pharmacological activities of flavonoids in plants (Orlova et al., 2021).
Biological Activities and Structural Relationships
A study on kaempferol-3-O-β-d-glucoside, known as astragalin, found in various plants, highlighted its biological functions. Despite being a glucose-linked kaempferol, its biological activity differs from kaempferol. This research contributes to understanding the structure-activity relationships of astragalin, important for exploring its therapeutic potentials (Meng et al., 2019).
Neuroprotective Properties
Research into the neuroprotective effect of calycosin, isolated from Radix Astragali containing astragalin, revealed significant amelioration of neurological deficits and reduction of oxidative stress markers in cerebral ischemia/reperfusion injury. This study provides insights into the potential neuroprotective applications of astragalin derivatives (Guo et al., 2012).
Anti-Inflammatory Effects
Astragalin, found in plants like persimmon, has shown significant anti-inflammatory effects. It inhibits expression of inflammatory mediators in macrophages, highlighting its potential for treating inflammatory conditions (Kim & Kim, 2011).
Antioxidant and Anti-Inflammatory Activities
A study demonstrated astragalin's protective effect against oxidative stress and acute inflammation in a mouse paw edema model. These findings suggest astragalin's application in treating acute inflammation due to its antioxidant and anti-inflammatory properties (Alblihed, 2020).
Antioxidant Defense in Diabetes
Research on bis-o-hydroxycinnamoylmethane, analogous to curcuminoids and related to astragalin, indicated its potential in enhancing antioxidant defense in diabetic conditions. This suggests the relevance of astragalin derivatives in managing oxidative stress in diabetes (Srivivasan et al., 2003).
Insulin Secretion and Calcium Influx
A study on astragalin's effects on insulin secretion and calcium influx in pancreatic islets highlights its potential as a dietary coadjuvant in glucose homeostasis, providing insights into its applications in managing diabetes (Rey et al., 2019).
Anti-Inflammatory and Antioxidant Mechanisms
Astragalin's role in reducing acute lung injury via activation of the Nrf2/HO-1 pathway suggests its potential in managing inflammatory lung diseases. This study illustrates astragalin's anti-inflammatory and antioxidant mechanisms (Zheng et al., 2019).
Cerebral Ischemia-Reperfusion Injury
Research on astragalin's effects in cerebral ischemia-reperfusion injury in rats showed its antioxidant properties, highlighting its potential in improving outcomes in such conditions (Chen et al., 2020).
Propiedades
Número CAS |
94535-60-1 |
|---|---|
Fórmula molecular |
C39H32O15 |
Peso molecular |
740.7 g/mol |
Nombre IUPAC |
[6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C39H32O15/c40-19-29-36(52-30(46)15-5-20-1-9-23(41)10-2-20)34(49)38(53-31(47)16-6-21-3-11-24(42)12-4-21)39(51-29)54-37-33(48)32-27(45)17-26(44)18-28(32)50-35(37)22-7-13-25(43)14-8-22/h1-18,29,34,36,38-45,49H,19H2/b15-5+,16-6+ |
Clave InChI |
FVUOCOCBVMNVGQ-IAGONARPSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=C/C(=O)OC2C(OC(C(C2O)OC(=O)/C=C/C3=CC=C(C=C3)O)OC4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)CO)O |
SMILES |
C1=CC(=CC=C1C=CC(=O)OC2C(OC(C(C2O)OC(=O)C=CC3=CC=C(C=C3)O)OC4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)CO)O |
SMILES canónico |
C1=CC(=CC=C1C=CC(=O)OC2C(OC(C(C2O)OC(=O)C=CC3=CC=C(C=C3)O)OC4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)CO)O |
| 85122-24-3 | |
Sinónimos |
astragalin-2'',4''-di-p-coumaroil kaempferol-2,4-dicoumaroyl-3-O-glucoside KDCG |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


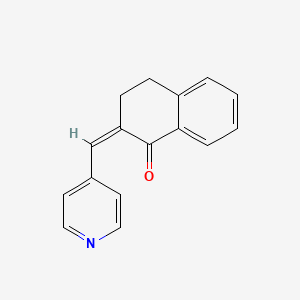


![methyl (7E)-7-[(2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-ylidene]heptanoate](/img/structure/B1230888.png)
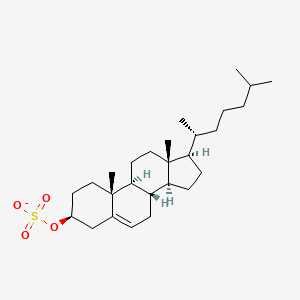
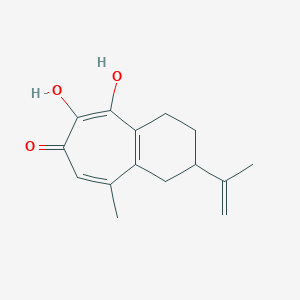
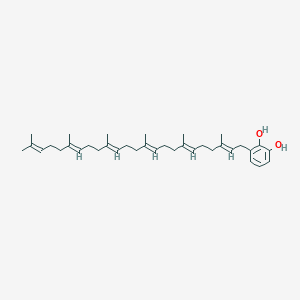
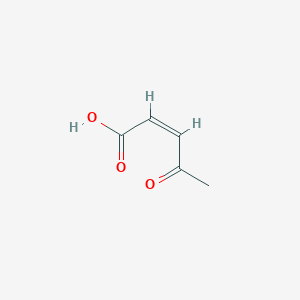




![3-(4-chlorophenyl)-1-methyl-N-[3-(1-pyrrolidinyl)propyl]-5-thieno[2,3-c]pyrazolecarboxamide](/img/structure/B1230904.png)
![N-[2-(4-ethyl-1-piperazinyl)-4-methyl-6-quinolinyl]-2-pyrazinecarboxamide](/img/structure/B1230905.png)
